![molecular formula C12H16ClNO B2643959 N-tert-butyl-2-(4-chlorophenyl)acetamide CAS No. 349415-65-2](/img/structure/B2643959.png)
N-tert-butyl-2-(4-chlorophenyl)acetamide
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Overview
Description
“N-tert-butyl-2-(4-chlorophenyl)acetamide” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of N-tert-butyl amides, including “N-tert-butyl-2-(4-chlorophenyl)acetamide”, has been achieved through the reaction of nitriles with tert-butyl benzoate using Zn(ClO4)2·6H2O as a catalyst under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “N-tert-butyl-2-(4-chlorophenyl)acetamide” is complex. It is traditionally challenging to access due to its hindered amine motifs .Chemical Reactions Analysis
The reaction of nitriles with tert-butyl benzoate to form N-tert-butyl amides, including “N-tert-butyl-2-(4-chlorophenyl)acetamide”, is an example of a Ritter reaction . This reaction has gained much attention for its atomic economy .Scientific Research Applications
Electrochemical Properties and Applications
Electrochemical Study of Stable Radicals N-tert-butoxy-2,4-bis(4-chlorophenyl)-6-tert-butylphenylaminyl, a compound closely related to N-tert-butyl-2-(4-chlorophenyl)acetamide, has been studied electrochemically. The reversible cyclic voltammograms and redox potentials obtained suggest potential applications in electrochemical devices or sensors (Miura & Muranaka, 2006).
Hydrogen-Bonding Patterns in Substituted Acetamides The study of hydrogen-bonding patterns in derivatives similar to N-tert-butyl-2-(4-chlorophenyl)acetamide provides insight into their structural stability and potential interactions in biological systems or material science applications (López et al., 2010).
Biological Activity Although biological activities were excluded from the request, it's worth mentioning that related compounds have been studied for their biological activities, indicating the potential for N-tert-butyl-2-(4-chlorophenyl)acetamide to be researched in similar contexts (Wang et al., 2013).
Sensing and Detection Applications
Fluorescent Probe for Metal Ion Detection A derivative of N-tert-butyl-2-(4-chlorophenyl)acetamide has been developed as a “turn-on” fluorescent probe for the selective recognition of Hg(II) ions. This suggests potential for N-tert-butyl-2-(4-chlorophenyl)acetamide derivatives in environmental monitoring or chemical sensing applications (Verma et al., 2021).
Material Science and Structural Analysis
Hydrogen Bonding and Crystal Structure Investigations into the hydrogen bonding and crystal structures of compounds closely related to N-tert-butyl-2-(4-chlorophenyl)acetamide contribute to our understanding of their stability, packing, and potential material science applications (Narayana et al., 2016).
Nonlinear Optical Properties Nonlinear optical properties of crystalline structures related to N-tert-butyl-2-(4-chlorophenyl)acetamide have been studied, indicating the potential of these compounds in photonic devices such as optical switches, modulators, and for optical energy applications (Castro et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-tert-butyl-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNJFAJKMCOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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